
1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:0/20:2(11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:2(11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/20:2(11Z, 14Z)) pathway. DG(18:0/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:2(11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:2(11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:2(11Z, 14Z)/24:1(15Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:2(11Z, 14Z)/20:1(11Z)) pathway.
DG(18:0/20:2(11Z,14Z)/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
1. Fungal and Algal Sources
- Glycerol tridehydrocrepenynate, a compound structurally similar to 1-octadecanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycerol, is found in the fruiting bodies of Basidiomycete Craterellus cornucopioides (Magnus et al., 1989).
- Monogalactosyl diacylglycerols, structurally similar, have been isolated from the brown alga Sargassum thunbergii, demonstrating the compound's presence in marine organisms (Young Hwan Kim et al., 2007).
2. Synthetic Approaches and Characterization
- Novel synthetic methods have been developed for similar compounds, such as delta 5,9 fatty acids and their derivatives, highlighting the chemical interest in these molecules (Carballeira et al., 1999).
- Studies on the structural requirements for interaction with cannabinoid receptors involve compounds structurally related to this compound, showing its relevance in biochemical receptor studies (van der Stelt et al., 2002).
3. Dietary and Metabolic Studies
- Dietary studies involving similar ether lipids show incorporation into human and rodent tissue plasmalogens, revealing potential therapeutic applications (Das et al., 1992).
- Chemoenzymatic synthesis of sulfo-glycolipids structurally related to this compound shows potential for biological evaluation and pharmaceutical applications (Dangate et al., 2009).
4. Structural and Physical Analysis
- Calorimetric studies of phosphatidylethanolamines with mixed acyl chains, including structures similar to this compound, provide insights into their physical properties and potential applications in material science (Li et al., 1998).
Propiedades
Fórmula molecular |
C41H76O5 |
|---|---|
Peso molecular |
649 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,39,42H,3-10,12,14-16,18,20-38H2,1-2H3/b13-11-,19-17-/t39-/m0/s1 |
Clave InChI |
KUZPKVPIXRZEFX-WGYNPVHSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)

![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)
![(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxymethylimino]ammonium](/img/structure/B1242553.png)
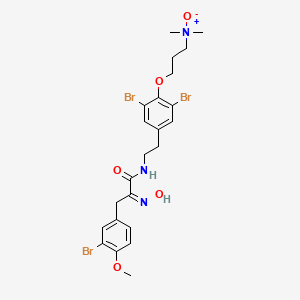
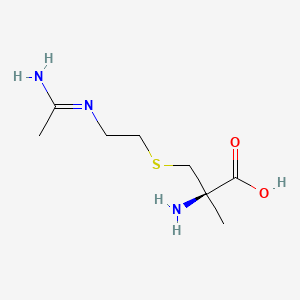
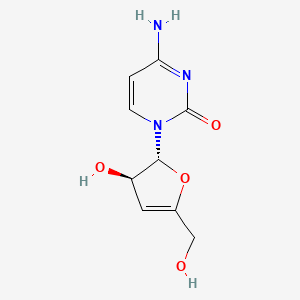
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
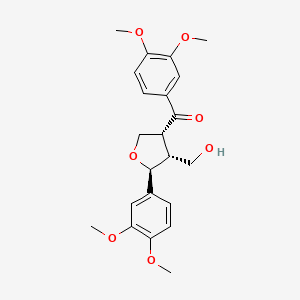
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
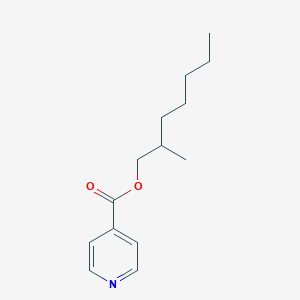
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)